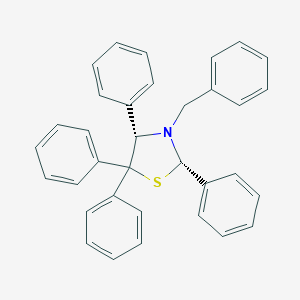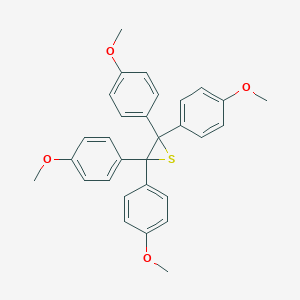![molecular formula C26H24N2O3 B420439 N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE](/img/structure/B420439.png)
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves several steps. One common method starts with the acylation of nitroaniline using chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine . The key step in this synthesis is the reduction of the amide carbonyl group using borane-tetrahydrofuran complex (BH3·THF). Finally, the desired compound is obtained through a series of purification steps .
化学反応の分析
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peracetic acid and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can lead to the formation of amines .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems .
作用機序
The mechanism of action of N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE can be compared with other similar compounds, such as N-[4-(benzoylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide . While both compounds share similar structural features, the presence of different substituents (mesitylamino vs. benzoylamino) can lead to variations in their chemical properties and applications .
特性
分子式 |
C26H24N2O3 |
|---|---|
分子量 |
412.5g/mol |
IUPAC名 |
N-[9,10-dioxo-4-(2,4,6-trimethylanilino)anthracen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-14-12-15(2)24(16(3)13-14)27-20-10-11-21(28(5)17(4)29)23-22(20)25(30)18-8-6-7-9-19(18)26(23)31/h6-13,27H,1-5H3 |
InChIキー |
PXIUAUBQBDPJKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N(C)C(=O)C)C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,8,10-triphenyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-9-carboxylate](/img/structure/B420356.png)
![Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
![Dispiro[adamantane-2,2'-[1,3]dithiolane-4',2''-adamantane]](/img/structure/B420359.png)

![4,4,6,6-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.3]hexan-5-one](/img/structure/B420361.png)
![1,1,3,3,7-Pentamethyl-6,6-diphenyl-5,8-dithiaspiro[3.4]octan-2-one](/img/structure/B420362.png)
![2,2,7,7-Tetrachloro-4,4,8,8-tetramethyl-1,6-dithiadispiro[2.1.2.1]octane](/img/structure/B420364.png)
![N-[1-(dimethylamino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B420366.png)


![3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B420372.png)
![1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate](/img/structure/B420373.png)

![N-(4-chlorophenyl)-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B420379.png)
